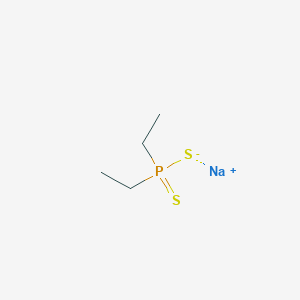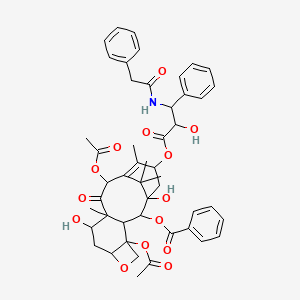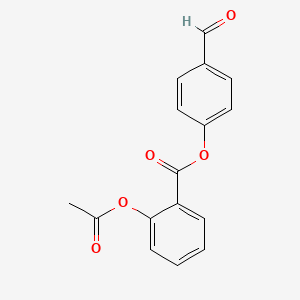
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as NPPD, is a chiral amino alcohol that has been extensively studied for its various applications in scientific research. NPPD has a unique structure that makes it an attractive molecule for use in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of NPPD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. NPPD has been shown to undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.
Biochemical and Physiological Effects:
NPPD has been shown to have a variety of biochemical and physiological effects. In one study, NPPD was found to inhibit the growth of several cancer cell lines by inducing apoptosis. In another study, NPPD was shown to protect against oxidative stress-induced cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPPD is its chiral nature, which makes it a useful tool for studying asymmetric synthesis and chiral recognition. However, one limitation of NPPD is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving NPPD. One area of interest is the development of new synthetic methods for NPPD and its derivatives. Another area of interest is the investigation of the biological activity of NPPD and its potential as a therapeutic agent for various diseases. Additionally, the use of NPPD as a chiral auxiliary in asymmetric synthesis is an area of ongoing research.
Métodos De Síntesis
There are several methods for synthesizing NPPD, but the most commonly used method involves the reaction of 3-nitrobenzaldehyde with L-serine in the presence of a reducing agent such as sodium borohydride. This method yields NPPD as a diastereomeric mixture of the (1S,2S) and (1R,2S) enantiomers.
Aplicaciones Científicas De Investigación
NPPD has been used in a variety of scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of biologically active molecules.
Propiedades
IUPAC Name |
(1S,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)



